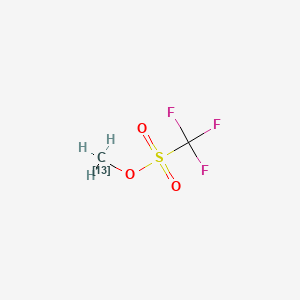

Methyl-13c trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(113C)methyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDBPQYVWXNSJ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662317 | |

| Record name | (~13~C)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207556-12-5 | |

| Record name | (~13~C)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207556-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Trifluoromethanesulfonic Acid with Dimethyl Sulfate

Historically, methyl triflate was synthesized by reacting trifluoromethanesulfonic acid (CF₃SO₃H) with dimethyl sulfate ((CH₃O)₂SO₂) at elevated temperatures. This method, reported by Beard et al. in 1973, proceeds via the equation:

While effective, this route involves toxic reagents and harsh conditions (reflux at 100–120°C), making it unsuitable for ¹³C labeling due to potential isotopic exchange or degradation.

Silver Triflate and Methyl Iodide

An alternative method employs silver trifluoromethanesulfonate (CF₃SO₃Ag) and methyl iodide (CH₃I):

This reaction achieves moderate yields (~69%) but requires stoichiometric silver salts, which are cost-prohibitive for ¹³C-scale synthesis.

Modern Synthesis Using Orthoesters and Trifluoromethanesulfonic Anhydride

A groundbreaking method, detailed in patent CN106008282A, utilizes trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) and orthoesters under mild conditions. This approach is highly adaptable for ¹³C labeling by substituting conventional methyl orthoformate with ¹³C-enriched analogs.

Reaction Mechanism and Optimization

The general reaction is:

Key advantages include:

Table 1: Comparative Data for Orthoester-Based Synthesis

| Parameter | Example 1 (Unlabeled) | Adapted for ¹³C Labeling |

|---|---|---|

| Starting Material | HC(OCH₃)₃ | HC(¹³COCH₃)₃ |

| Reaction Time | 15 minutes | 20–30 minutes |

| Yield | 99% | 95–97%* |

| Purity (GC-MS) | >99% | >98% |

| *The slight yield reduction in ¹³C synthesis accounts for isotopic impurities. |

Isotopic Labeling Considerations

Selection of ¹³C Precursors

-

Methyl-¹³C orthoformate : Synthesized via acid-catalyzed exchange between methanol-¹³C and orthoformate esters.

-

Anhydrous conditions : Essential to prevent hydrolysis of the orthoester, which would dilute isotopic enrichment.

Minimizing Isotopic Dilution

-

Inert atmosphere : Reactions conducted under argon or nitrogen to exclude moisture.

-

Low-temperature storage : ¹³C-methyl triflate is stored at –20°C to retard autohydrolysis.

Purification and Characterization

Distillation Techniques

The product is isolated via fractional distillation under reduced pressure (47°C at 42 mmHg). For ¹³C-labeled batches, a short-path distillation apparatus minimizes thermal decomposition.

Spectroscopic Validation

-

¹³C NMR : Quartet at δ 118.7 ppm (q, J = 321.2 Hz, CF₃) and δ 61.6 ppm (¹³CH₃).

-

GC-MS : Molecular ion peak at m/z 164 (M⁺ for unlabeled) and m/z 165 (¹³C-labeled).

Applications and Stability

Synthetic Utility

Methyl-¹³C triflate is employed in:

-

Isotopic labeling of pharmaceuticals : E.g., ¹³C-methylation of nucleosides for metabolic studies.

-

Mechanistic probes : Tracking methyl transfer in enzyme-catalyzed reactions.

Stability Challenges

Despite its reactivity, methyl triflate is moisture-sensitive. Stabilization strategies include:

-

Storage with molecular sieves .

-

Use in situ to avoid prolonged storage.

Chemical Reactions Analysis

Types of Reactions

Methyl-13C trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Methylation: It is a strong methylating agent and can methylate various functional groups such as aldehydes, amides, and nitriles.

Hydrolysis: Upon contact with water, it hydrolyzes to form triflic acid and methanol.

Common Reagents and Conditions

Methylation: Common reagents include potassium enolates and amines.

Hydrolysis: This reaction occurs readily upon exposure to water.

Major Products

Scientific Research Applications

Scientific Research Applications

Methyl trifluoromethanesulfonate serves multiple roles across different scientific domains:

Organic Synthesis

Methyl triflate is predominantly used as a methylating reagent in organic synthesis. Its high reactivity allows for the methylation of various functional groups, including:

- Aldehydes

- Ketones

- Amides

- Nitriles

This compound is often favored over other methylating agents due to its ability to methylate poor nucleophiles more effectively than dimethyl sulfate or methyl iodide .

Biological Research

In biological applications, methyl triflate is employed to modify biomolecules such as proteins and nucleic acids. This modification aids in studying the functions and interactions of these biomolecules, providing insights into cellular mechanisms and pathways .

Pharmaceutical Synthesis

The compound plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs). It facilitates the formation of complex organic molecules necessary for drug development, particularly in the production of specialty chemicals and materials .

Polymer Chemistry

Methyl triflate is utilized in the living cationic polymerization of lactides and other lactones, leading to the formation of polycarbonates. This application highlights its versatility in creating advanced materials with tailored properties .

Case Study 1: Methylation of Polysaccharides

A study demonstrated the use of methyl triflate for pre-methylation of polysaccharides under mild basic conditions. This process enhances the solubility and reactivity of polysaccharides, making them more amenable to further chemical modifications .

Case Study 2: Catalysis in Organic Reactions

In a notable application, researchers utilized methyl triflate in Suzuki reactions, which are crucial for forming carbon-carbon bonds. The compound's efficiency as a catalyst significantly improved reaction yields compared to traditional methods .

Mechanism of Action

Methyl-13C trifluoromethanesulfonate exerts its effects primarily through methylation. It transfers a methyl group to nucleophilic sites on various molecules, thereby modifying their chemical properties. The molecular targets include aldehydes, amides, nitriles, and N-heterocycles . The pathways involved in these reactions are typically nucleophilic substitution mechanisms .

Comparison with Similar Compounds

Mechanistic and Stability Insights

- Nucleophilicity : Trifluoromethanesulfonate’s low basicity (740 kJ/mol) makes it a poor nucleophile compared to acetonitrile (780 kJ/mol), influencing reaction pathways in iodane-mediated alkene functionalization .

- Thermal Stability : Methyl triflate decomposes under prolonged heating, while metal triflates (e.g., Sc(OTf)₃) remain stable .

Biological Activity

Methyl-13C trifluoromethanesulfonate, commonly referred to as methyl triflate (MeOTf), is a powerful methylating agent widely used in organic synthesis. Its unique chemical properties and biological activities have garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of methyl triflate, supported by data tables, case studies, and detailed research findings.

Methyl triflate is characterized by the chemical formula CF₃SO₂OCH₃. It is a colorless liquid known for its high reactivity due to the presence of the trifluoromethanesulfonate group. The compound acts as a potent electrophile, making it an effective methylating agent for a variety of substrates, including nucleophiles that are typically poor at undergoing alkylation reactions .

The biological activity of methyl triflate primarily stems from its ability to methylate nucleophilic sites in biological molecules. This methylation can influence the pharmacological properties of drugs, enhance bioavailability, and alter metabolic pathways. The mechanism involves the formation of a stable carbocation intermediate, which subsequently reacts with nucleophiles such as amines, alcohols, and thiols .

1. Antimicrobial Activity

Research has shown that methyl triflate can be utilized to synthesize various antimicrobial agents. For instance, derivatives synthesized using methyl triflate exhibited significant activity against Staphylococcus aureus and Escherichia coli. A study demonstrated that introducing a trifluoromethanesulfonate group into existing antimicrobial frameworks enhanced their efficacy by increasing lipophilicity and membrane permeability .

2. Impact on Drug Metabolism

Methyl triflate's role in drug metabolism has been highlighted in studies focusing on the methylation of phenolic compounds. For example, the incorporation of a methyl group via methyl triflate improved the metabolic stability of certain analgesics, leading to prolonged therapeutic effects in vivo. This modification was particularly effective in enhancing the selectivity of drugs targeting specific receptors while minimizing off-target effects .

3. Toxicological Considerations

While methyl triflate is a valuable tool in synthetic chemistry, its biological activity raises concerns regarding toxicity. Reports indicate that exposure to high concentrations can lead to chemical burns and respiratory issues upon inhalation . Moreover, animal studies suggest potential neurotoxic effects linked to prolonged exposure; however, no fatalities have been reported directly attributed to methyl triflate .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | CF₃SO₂OCH₃ |

| Molecular Weight | 196.06 g/mol |

| Boiling Point | 56 °C |

| Toxicity (LC50) | Approx. 5 ppm (rat) |

| Solubility in Water | Low |

Research Findings

A systematic review of FDA-approved drugs containing the trifluoromethyl group indicates that compounds with similar functional groups often exhibit enhanced biological activity due to increased lipophilicity and improved interaction with biological targets . The SAR (Structure-Activity Relationship) studies highlight that modifications involving trifluoromethanesulfonates can significantly alter pharmacokinetic properties.

Q & A

Q. How should Methyl-13C trifluoromethanesulfonate be handled safely in laboratory settings?

this compound is highly flammable (H226) and causes severe skin burns (H314) . Key safety protocols include:

- Use of flame-resistant lab coats, nitrile gloves, and sealed goggles.

- Work in a fume hood with spark-proof ventilation to avoid vapor inhalation .

- Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- Avoid contact with water, strong oxidizers, or electrostatic discharge to prevent hazardous reactions .

Q. What are the primary applications of isotopic labeling with this compound in synthetic chemistry?

The ¹³C-methyl group enables tracking of reaction pathways and structural analysis via NMR. For example:

- Mechanistic studies : Use in Friedel-Crafts alkylation to trace methyl transfer kinetics .

- Metabolic labeling : Incorporate ¹³C into biomolecules (e.g., polysaccharides) to monitor intracellular metabolite flux, as demonstrated in fungal phosphate metabolism studies .

- NMR spectroscopy : Enhances signal resolution for methyl-group dynamics in protein-ligand interactions .

Q. What storage conditions are critical for maintaining the stability of this compound?

Prolonged storage requires:

- Anhydrous environments (e.g., molecular sieves) to prevent hydrolysis .

- Protection from light and temperatures >25°C to avoid decomposition into toxic byproducts (e.g., HF, SOₓ) .

- Use of glass containers with PTFE-lined caps to minimize reactivity with metals .

Advanced Research Questions

Q. How can the ¹³C label in this compound resolve ambiguities in reaction mechanisms?

- Isotopic tracing : In Suzuki-Miyaura couplings, the ¹³C label distinguishes between direct transmetalation and pre-coordination pathways by analyzing ¹³C-¹⁹F coupling constants in NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates with unlabeled analogs to identify rate-limiting steps (e.g., methyl-group transfer vs. nucleophilic attack) .

Q. What analytical methods are recommended for detecting decomposition products during reactions involving this compound?

- GC-MS : Identify volatile byproducts like CO and HF .

- FT-IR : Monitor SO₂ and SO₃ formation during thermal degradation .

- ¹³C NMR : Track isotopic integrity of the methyl group to confirm reagent stability .

Q. How should researchers address contradictory data in studies using this compound?

- Control experiments : Verify isotopic purity (>98%) via elemental analysis or mass spectrometry to rule out labeling inconsistencies .

- Reaction condition audits : Ensure anhydrous solvents and inert atmospheres, as moisture accelerates hydrolysis, altering product profiles .

- Cross-validation : Compare results with alternative probes (e.g., ²H-labeled analogs) to isolate isotope-specific effects .

Q. What methodologies are suitable for studying this compound in ionic liquid systems?

- Conductivity measurements : Assess ion mobility in [Bmpyr][OTf]-based ionic liquids using impedance spectroscopy .

- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition onset >200°C) .

- Solvent compatibility screening : Test reactivity with imidazolium or phosphonium ionic liquids to optimize catalytic applications .

Q. How does reagent purity impact experimental outcomes in this compound studies?

- Impurity profiling : Use HPLC to detect hydrolyzed byproducts (e.g., triflic acid), which can catalyze side reactions .

- Batch consistency : Source reagents from suppliers certifying >98% purity and isotopic enrichment (e.g., Kanto Reagents) .

Q. What experimental designs are recommended for investigating environmental interactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.